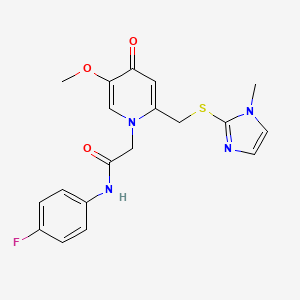
N-(4-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activity. This article reviews the current understanding of its biological effects, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is C₁₃H₁₃FN₂O₂S, with a molecular weight of 280.32 g/mol. It has a melting point range of 121–123 °C, indicating its stability under standard laboratory conditions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃FN₂O₂S |
| Molecular Weight | 280.32 g/mol |
| Melting Point | 121–123 °C |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have shown promising results against various cancer cell lines, with IC50 values indicating effective cytotoxicity.
Case Study:
In a study examining thiazole-integrated pyrrolidin-2-one analogues, compound 9 demonstrated an IC50 of 1.61 µg/mL against human glioblastoma U251 cells, suggesting that structural modifications can enhance the anticancer properties of similar compounds .
The proposed mechanism of action involves the inhibition of specific enzymes involved in tumor progression. The presence of the imidazole ring in the compound may contribute to its interaction with biological targets, influencing pathways related to cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the chemical structure significantly affect biological activity. For example:
- Fluorine Substitution: The introduction of fluorine at the para position on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Methoxy Group: The methoxy group on the pyridine ring has been associated with increased potency in anticancer assays.
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound exhibits moderate anti-inflammatory properties alongside its anticancer effects.
Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(4-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide. For instance:
- Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching over 85% in some cases .
Other Potential Applications
Beyond oncology, there are indications that this compound may possess:
- Anti-inflammatory Properties : Preliminary studies suggest potential activity against inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases .
Study 1: Anticancer Efficacy
A recent study explored the anticancer properties of this compound. The study involved:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
This data indicates robust anticancer activity, warranting further investigation into its mechanisms and therapeutic potential .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of related compounds, suggesting that modifications to the core structure could enhance efficacy against 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses. Molecular docking studies indicated promising interactions with target sites .
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-[5-methoxy-2-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-23-8-7-21-19(23)28-12-15-9-16(25)17(27-2)10-24(15)11-18(26)22-14-5-3-13(20)4-6-14/h3-10H,11-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSSAUDFNAEAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














